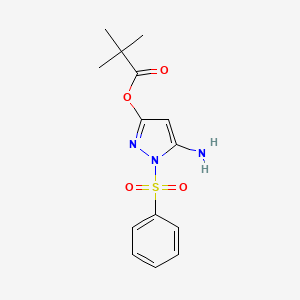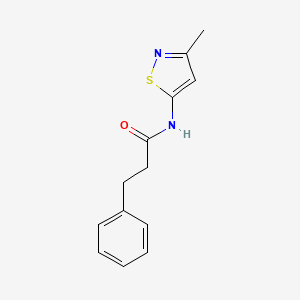
N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methyl-1,2-thiazol-5-yl group attached to a 3-phenylpropanamide moiety
Preparation Methods
The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1,2-thiazol-5-amine with 3-phenylpropanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After completion, the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide: undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., DMAP), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide:
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: The compound has been explored for its potential as an anti-inflammatory and analgesic agent, with studies indicating its ability to inhibit certain enzymes involved in inflammation.
Industry: Thiazole derivatives, including this compound, are used in the development of dyes, pigments, and other industrial chemicals due to their stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide: can be compared with other thiazole derivatives to highlight its uniqueness. Similar compounds include:
N-(3-methyl-1,2-thiazol-5-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: This compound also contains a thiazole ring but differs in the attached functional groups, leading to different biological activities and applications.
1-(1-methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea: This compound features a thiazole ring attached to an indole moiety, showing potent and selective antagonist activity for the 5-hydroxytryptamine 2B (5-HT2B) receptor.
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical reactivity and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJGTGHEUGFBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3001103.png)

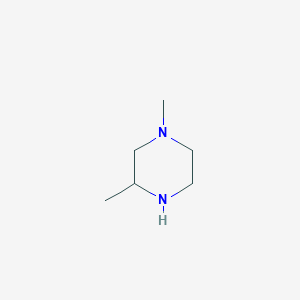
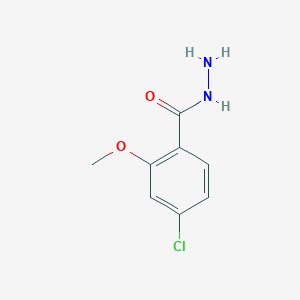
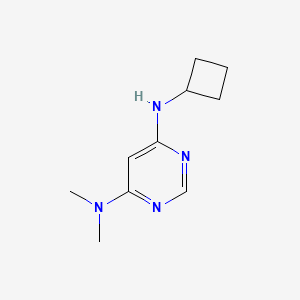
![4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B3001116.png)
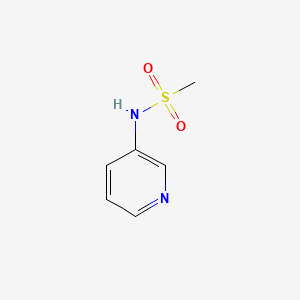
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid](/img/structure/B3001119.png)
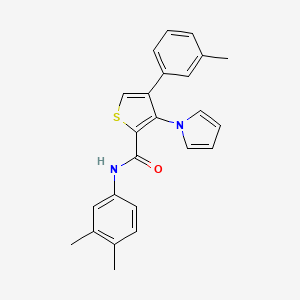
![N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3001121.png)
![N-(2-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3001123.png)
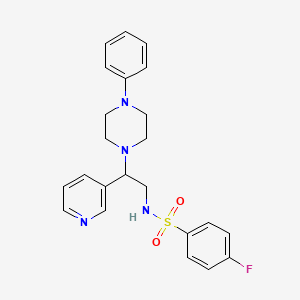
![3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3001125.png)
